5-Methyl-1,2,4-oxadiazole-3-carbaldehyde

Synthetic Chemistry Process Development Building Block

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde (CAS 1083300-23-5) is a critical aldehyde building block for med chem. The 5-methyl substituent directly impacts synthetic yields and reaction rates—it is not merely decorative. The 1,2,4-oxadiazole core provides distinct lipophilicity (logD) and metabolic stability versus 1,3,4-isomers, precluding simple interchange. The reactive 3-carbaldehyde enables high-yielding, single-step library generation via reductive amination. Low MW (112.09) and favorable lead-like properties versus 5-aryl analogs make it the preferred core for solubility and permeability optimization. Substituting with generic oxadiazole analogs risks project failure. Procure the authenticated scaffold to ensure reproducible results.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 1083300-23-5
Cat. No. B3080426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,2,4-oxadiazole-3-carbaldehyde
CAS1083300-23-5
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C=O
InChIInChI=1S/C4H4N2O2/c1-3-5-4(2-7)6-8-3/h2H,1H3
InChIKeyBZTWTWNMQUXTGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,2,4-oxadiazole-3-carbaldehyde (CAS 1083300-23-5) Technical Primer for Procurement and Research


5-Methyl-1,2,4-oxadiazole-3-carbaldehyde (CAS 1083300-23-5, MF: C₄H₄N₂O₂, MW: 112.09 g/mol) is a heteroaromatic aldehyde building block, characterized by a 1,2,4-oxadiazole core bearing a 5-methyl substituent and a reactive 3-carbaldehyde group . This scaffold is frequently employed in medicinal chemistry for the synthesis of bioactive compounds and as a bioisostere for ester or amide functionalities [1]. The methyl substituent at the 5-position directly influences the compound's synthetic accessibility and physicochemical profile, setting it apart from other 1,2,4-oxadiazole derivatives.

Procurement Alert: Why 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde Cannot Be Arbitrarily Replaced with Analogs


Substituting 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde with a generic oxadiazole or even a closely related analog carries significant risks of project failure. The 5-methyl substituent is not merely decorative; it directly impacts synthetic yields and reaction rates . Furthermore, the 1,2,4-oxadiazole core itself exhibits an order of magnitude difference in lipophilicity (logD) and distinct metabolic stability profiles compared to its 1,3,4-isomeric counterpart, precluding simple interchange [1]. The specific substitution pattern of the target compound ensures a defined, and often advantageous, balance of reactivity and physicochemical properties that cannot be assumed from other commercially available oxadiazoles.

Evidence-Based Differentiation of 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde for Sourcing Decisions


Synthetic Accessibility: High-Yield, Single-Step Conversion from the Alcohol Precursor

The synthesis of 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde from the corresponding alcohol, (5-methyl-1,2,4-oxadiazol-3-yl)methanol, is achieved in a single step using Dess-Martin periodinane (DMP) with a high isolated yield . This contrasts with the multi-step, lower-yielding syntheses often required for 5-aryl-substituted analogs, making the methyl derivative a more practical and cost-effective aldehyde source for medicinal chemistry campaigns.

Synthetic Chemistry Process Development Building Block

Physicochemical Advantage: Lower Molecular Weight and Lipophilicity for Lead Optimization

The compound's 5-methyl substituent contributes to a significantly lower molecular weight (112.09 g/mol) and inherently lower lipophilicity (logD) compared to 5-aryl analogs like 5-Phenyl-1,2,4-oxadiazole-3-carbaldehyde (MW: 174.16 g/mol) . This difference is critical, as the 1,2,4-oxadiazole core already exhibits an order of magnitude higher logD than its 1,3,4-isomer [1]. Therefore, the 5-methyl derivative serves as a more 'lead-like' starting point, offering greater synthetic headroom for optimizing ADME properties without violating Lipinski's Rule of Five (MW ≤ 500 g/mol, logP ≤ 5).

Medicinal Chemistry Physicochemical Properties Drug Design

Reactivity Differentiation: Distinct Aldehyde Electrophilicity from Aryl Analogs

The electronic nature of the 1,2,4-oxadiazole core, when substituted with a 5-methyl group, confers distinct reactivity on the 3-carbaldehyde moiety compared to its 5-aryl counterparts. Studies on 3,5-disubstituted 1,2,4-oxadiazoles demonstrate that the 5-methyl substituent significantly increases the basicity of the heterocyclic ring compared to a 5-phenyl substituent [1]. This difference in electron density directly modulates the electrophilicity of the aldehyde group, affecting reaction rates and outcomes in key transformations such as reductive amination or Grignard additions, providing a tunable reactivity profile for library synthesis.

Organic Chemistry Reaction Kinetics Mechanistic Studies

Optimal Use Cases for 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde Based on Evidence


High-Throughput Library Synthesis and Fragment-Based Drug Discovery

Leverage the high-yielding, single-step synthesis and low molecular weight of 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde as a key aldehyde input for generating large, diverse compound libraries via reductive amination, enabling rapid exploration of chemical space with a lead-like scaffold.

Optimization of ADME Properties in Early Lead Series

Employ 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde as a preferred core for lead optimization campaigns, where its lower molecular weight and lipophilicity, relative to 5-aryl analogs , provide a critical advantage in improving solubility and permeability profiles while maintaining the desired 1,2,4-oxadiazole pharmacophore.

Mechanistic Studies of 1,2,4-Oxadiazole Reactivity

Utilize the compound in fundamental studies to probe the effect of the 5-methyl substituent on the electronic properties and reactivity of the 1,2,4-oxadiazole ring, as demonstrated by established basicity measurements [1], to rationally design novel synthetic methodologies.

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